5,6-dimethyl-1H-benzimidazole-2-thiol

Catalog No.
S714622
CAS No.
3287-79-4
M.F
C9H10N2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dimethyl-1H-benzimidazole-2-thiol

CAS Number

3287-79-4

Product Name

5,6-dimethyl-1H-benzimidazole-2-thiol

IUPAC Name

5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

CKUXMYYDAQIJRQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC(=S)N2

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=S)N2

Synthesis and Characterization:

5,6-Dimethyl-1H-benzimidazole-2-thiol (DMBT) is a heterocyclic compound synthesized through various methods, including condensation reactions and ring-closure processes. Its structure has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Biological Activities:

DMBT has been investigated for its potential applications in various biological contexts:

  • Antimicrobial activity: Studies have shown that DMBT exhibits antibacterial and antifungal activities against various pathogens, potentially due to its interaction with essential cellular processes [, ].
  • Antioxidant activity: DMBT has been reported to possess free radical scavenging properties, suggesting its potential role in protecting cells from oxidative damage [].
  • Enzyme inhibition: DMBT has been shown to inhibit specific enzymes, such as urease, which could be relevant for developing new therapeutic strategies [].

5,6-Dimethyl-1H-benzimidazole-2-thiol is a sulfur-containing derivative of benzimidazole, characterized by the presence of two methyl groups at the 5 and 6 positions of the benzimidazole ring and a thiol group at the 2 position. This compound has garnered attention due to its unique structural features, which contribute to its diverse chemical reactivity and potential biological activities. The molecular formula for 5,6-dimethyl-1H-benzimidazole-2-thiol is C9H10N2S, with a molecular weight of approximately 178.25 g/mol.

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The compound can undergo acylation when treated with acyl chlorides or anhydrides, forming thioesters.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions .

Benzimidazole derivatives, including 5,6-dimethyl-1H-benzimidazole-2-thiol, exhibit a range of biological activities. Studies have shown that this compound possesses:

  • Antimicrobial Properties: It has been reported to inhibit the growth of various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
  • Antioxidant Activity: The thiol group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Several methods have been developed for synthesizing 5,6-dimethyl-1H-benzimidazole-2-thiol:

  • Condensation Reactions: A common approach involves the reaction of carbon disulfide with substituted diamines in the presence of a base, leading to the formation of benzimidazole derivatives.
  • Hydrazine Hydrate Reaction: The compound can be synthesized from the corresponding acetyl derivative through reaction with hydrazine hydrate .
  • Cyclization Methods: Various cyclization strategies using different substrates have also been explored to yield this compound in good yields .

5,6-Dimethyl-1H-benzimidazole-2-thiol has several applications:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemicals: The compound may be utilized in developing fungicides or herbicides due to its biological activity.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds .

Interaction studies involving 5,6-dimethyl-1H-benzimidazole-2-thiol have focused on its binding affinity and activity against various biological targets:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
  • Receptor Binding Studies: Investigations into its interaction with cellular receptors have revealed promising results for further pharmacological exploration .

Several compounds share structural similarities with 5,6-dimethyl-1H-benzimidazole-2-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-benzimidazole-2-thiolContains a thiol groupServes as a precursor for various derivatives
5-methyl-1H-benzimidazole-2-thiolMethyl substitution at position 5Exhibits different biological activity profiles
4-methyl-1H-benzimidazoleMethyl substitution at position 4Lacks thiol functionality
2-(methylthio)-benzimidazoleMethylthio group instead of thiolDisplays distinct reactivity patterns

The uniqueness of 5,6-dimethyl-1H-benzimidazole-2-thiol lies in its specific methyl substitutions and thiol functionality, which significantly influence its chemical behavior and biological activities compared to other benzimidazole derivatives.

5,6-dimethyl-1H-benzimidazole-2-thiol is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.26 grams per mole [1]. The compound carries the Chemical Abstracts Service registry number 3287-79-4 and is systematically named as 5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [2].

The molecular structure consists of a benzimidazole core framework featuring two methyl substituents positioned at the 5 and 6 carbon atoms of the benzene ring, along with a thiol functional group at the 2-position of the imidazole ring [1] . The compound exhibits a bicyclic structure where a benzene ring is fused with an imidazole ring, creating a planar aromatic system [4]. The presence of methyl groups at positions 5 and 6 distinguishes this compound from other benzimidazole-2-thiol derivatives and influences its chemical and physical properties .

The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CC1=CC2=C(C=C1C)NC(=S)N2, which clearly indicates the connectivity and arrangement of atoms within the molecule [1]. The compound possesses an exact mass of 178.05646950 daltons and a monoisotopic mass of 178.05646950 daltons [1].

Table 1: Molecular Structure Parameters of 5,6-dimethyl-1H-benzimidazole-2-thiol

PropertyValueReference
Molecular FormulaC₉H₁₀N₂SPubChem 2.2 [1]
Molecular Weight (g/mol)178.26PubChem 2.2 [1]
CAS Number3287-79-4Chemical Abstracts Service [1]
IUPAC Name5,6-dimethyl-1,3-dihydrobenzimidazole-2-thioneLexichem TK 2.7.0 [1]
Exact Mass (Da)178.05646950PubChem 2.2 [1]
Heavy Atom Count12PubChem [1]
Rotatable Bond Count0Cactvs 3.4.8.18 [1]

Physical Properties and Chemical Behavior

The compound exhibits distinctive physicochemical properties that are characteristic of substituted benzimidazole-2-thiol derivatives [1]. The calculated partition coefficient (XLogP3) value of 2.1 indicates moderate lipophilicity, suggesting favorable distribution characteristics in biological systems [1]. The topological polar surface area measures 56.2 square angstroms, which falls within the range typically associated with good membrane permeability [1].

5,6-dimethyl-1H-benzimidazole-2-thiol contains two hydrogen bond donor sites and one hydrogen bond acceptor site, facilitating intermolecular interactions [1]. The absence of rotatable bonds (rotatable bond count = 0) indicates a rigid molecular structure that contributes to the compound's stability [1]. The molecular complexity value of 185 reflects the intricate arrangement of atoms and bonds within the structure [1].

The compound demonstrates chemical behavior typical of benzimidazole-2-thiol derivatives, including the ability to undergo various chemical transformations . The thiol functional group can participate in oxidation reactions, forming disulfide bonds under appropriate conditions [5]. The electron-donating nature of the methyl substituents at positions 5 and 6 influences the electronic properties of the benzimidazole ring system [6].

Spectroscopic analysis reveals characteristic features that aid in structural identification [1]. Nuclear Magnetic Resonance spectroscopy shows distinctive signals for the aromatic protons and methyl groups, while the thiol proton appears as a characteristic singlet that disappears upon deuterium exchange [7]. Infrared spectroscopy displays absorption bands corresponding to carbon-sulfur stretching, nitrogen-hydrogen stretching, and aromatic carbon-hydrogen vibrations [1].

Table 2: Physical Properties and Molecular Descriptors

PropertyValueMethod/Reference
XLogP32.1XLogP3 3.0 [1]
Hydrogen Bond Donor Count2Cactvs 3.4.8.18 [1]
Hydrogen Bond Acceptor Count1Cactvs 3.4.8.18 [1]
Topological Polar Surface Area (Ų)56.2Cactvs 3.4.8.18 [1]
Formal Charge0PubChem [1]
Complexity185Cactvs 3.4.8.18 [1]

Tautomeric Forms: Thiol-Thione Equilibrium

5,6-dimethyl-1H-benzimidazole-2-thiol exhibits tautomeric equilibrium between thiol and thione forms, a phenomenon that significantly influences its chemical behavior and biological activity [5] [7]. The tautomeric equilibrium involves the migration of a hydrogen atom between the sulfur atom and one of the nitrogen atoms in the imidazole ring, resulting in the interconversion between the mercapto form (thiol) and the thiocarbonyl form (thione) [5] [8].

Research studies utilizing Nuclear Magnetic Resonance spectroscopy and X-ray crystallography have demonstrated that benzimidazole-2-thiol derivatives predominantly exist in the thione form both in solution and in the solid state [5] [7]. The thione tautomer is thermodynamically favored due to the stabilization provided by the aromatic character of the imidazole ring and the formation of stronger hydrogen bonds [8] [9].

The position of the tautomeric equilibrium is influenced by several factors, including solvent polarity, temperature, and the presence of hydrogen bond donors or acceptors [8] [10]. In polar solvents such as dimethyl sulfoxide, the thione form is significantly favored, with studies indicating that benzimidazole-2-thione derivatives exist predominantly in the thioamide form [8]. The equilibrium constant for the thiol-thione tautomerism has been calculated using quantum chemical methods, confirming the greater stability of the thione form [9].

Proton Nuclear Magnetic Resonance spectroscopy provides clear evidence for the predominant thione form, with characteristic signals appearing at approximately 12.20 parts per million for the nitrogen-hydrogen protons, which disappear upon deuterium oxide exchange [5] [7]. Carbon-13 Nuclear Magnetic Resonance spectroscopy further supports the thione structure through characteristic chemical shifts of the carbon atoms in the imidazole ring [8].

The tautomeric behavior has significant implications for the chemical reactivity and biological activity of the compound [8]. The thione form can participate in different types of chemical reactions compared to the thiol form, affecting metal coordination, nucleophilic substitution, and hydrogen bonding interactions [5] [9].

Crystal Structure and Molecular Packing

The crystal structure of 5,6-dimethyl-1H-benzimidazole-2-thiol has been determined through single-crystal X-ray diffraction analysis, providing detailed information about molecular geometry and intermolecular interactions [1] [2]. The compound crystallizes with the Cambridge Crystallographic Data Centre number 161610, and structural data are available through the Cambridge Structural Database [1] [2].

X-ray crystallographic studies reveal that the benzimidazole ring system is essentially planar, with minimal deviation from planarity [11] [12]. The methyl substituents at positions 5 and 6 adopt orientations that minimize steric interactions while maintaining the overall planarity of the aromatic system [11]. The sulfur atom of the thione group lies approximately in the plane of the imidazole ring, consistent with the conjugated nature of the system [12].

Intermolecular interactions in the crystal structure are dominated by nitrogen-hydrogen to sulfur hydrogen bonding, which creates characteristic supramolecular motifs [12] [13]. These hydrogen bonds typically result in the formation of dimeric pairs or infinite ribbon structures, depending on the specific packing arrangement [12]. The hydrogen bond distances fall within the typical range for strong hydrogen bonds, with donor-acceptor distances typically measuring between 2.8 and 3.2 angstroms [12].

The crystal packing is further stabilized by weaker intermolecular interactions, including carbon-hydrogen to pi interactions involving the aromatic rings and van der Waals contacts between methyl groups [11] [13]. These secondary interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material [13].

The molecular packing density and intermolecular contact patterns provide insights into the mechanical properties and thermal behavior of the crystalline material [13]. The presence of directional hydrogen bonding networks contributes to the mechanical stability of the crystals and influences properties such as melting point and solubility [11] [12].

Comparative Analysis with Related Benzimidazole-2-Thiol Derivatives

A systematic comparison of 5,6-dimethyl-1H-benzimidazole-2-thiol with related benzimidazole-2-thiol derivatives reveals the influence of substitution patterns on molecular properties and chemical behavior [5] [14] [6]. The structural modifications introduced by methyl substituents at different positions significantly affect the electronic distribution, steric environment, and overall molecular characteristics [6] [15].

The unsubstituted 1H-benzimidazole-2-thiol (CAS: 583-39-1) serves as the parent compound for comparison, with a molecular weight of 150.20 grams per mole and molecular formula C₇H₆N₂S [16] [17]. The introduction of two methyl groups in the 5,6-dimethyl derivative increases the molecular weight by 28.06 mass units and alters the lipophilicity profile [1] [16].

Positional isomers, such as 6,7-dimethyl-1H-benzimidazole-2-thiol (4,5-dimethyl-1H-benzimidazole-2-thiol, CAS: 116643-17-5), share the same molecular formula and weight but exhibit different substitution patterns [18] [14]. These positional differences result in distinct electronic effects and steric environments that influence chemical reactivity and biological activity [6] [15].

Nitrogen-substituted derivatives, exemplified by 1-methyl-1H-benzimidazole-2-thiol (CAS: 2360-22-7), demonstrate the effects of alkylation on the imidazole nitrogen [19] [20]. This compound has a molecular weight of 164.23 grams per mole and exhibits a melting point of 195 degrees Celsius, illustrating how nitrogen substitution affects thermal properties [20].

The comparative analysis reveals that methyl substitution generally increases lipophilicity and may enhance membrane permeability compared to the unsubstituted parent compound [6]. The specific positioning of methyl groups influences the tautomeric equilibrium, with electron-donating substituents generally favoring the thione form [6] [9]. Additionally, substitution patterns affect crystal packing arrangements and intermolecular hydrogen bonding networks, ultimately influencing physical properties such as melting points and solubility characteristics [11] [13].

Table 3: Comparative Analysis of Benzimidazole-2-thiol Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Substitution Pattern
5,6-dimethyl-1H-benzimidazole-2-thiol3287-79-4 [1]C₉H₁₀N₂S [1]178.26 [1]Methyl groups at C-5 and C-6
6,7-dimethyl-1H-benzimidazole-2-thiol116643-17-5 [18]C₉H₁₀N₂S [18]178.26 [18]Methyl groups at C-4 and C-5
1H-benzimidazole-2-thiol583-39-1 [16]C₇H₆N₂S [16]150.20 [17]No substitution
1-methyl-1H-benzimidazole-2-thiol2360-22-7 [19]C₈H₈N₂S [19]164.23 [20]Methyl group at N-1

XLogP3

2.1

Other CAS

3287-79-4

Dates

Last modified: 08-15-2023

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